N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperazine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions . The pyrimidine ring is often introduced through condensation reactions involving appropriate precursors . The final step involves coupling the indole and pyrimidine moieties with the piperazine carboxamide group under specific reaction conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The pyrimidine ring may interact with nucleic acids, affecting gene expression and protein synthesis . The piperazine carboxamide group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide mesylate
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of the indole, pyrimidine, and piperazine carboxamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N7O2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[(1-methylindol-4-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-25-9-6-15-16(4-2-5-17(15)25)24-18(28)14-23-20(29)27-12-10-26(11-13-27)19-21-7-3-8-22-19/h2-9H,10-14H2,1H3,(H,23,29)(H,24,28) |
InChI Key |
RGEZGOZBBWWBAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CNC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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